molecular formula C16H16BrN3O5 B5363455 5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide

5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide

Cat. No. B5363455
M. Wt: 410.22 g/mol
InChI Key: ZUMMLBAUTPFBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide is a chemical compound that has been of interest to the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide in lab experiments is its potential as a cancer treatment. However, there are also limitations to its use. For example, this compound has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a treatment for other diseases, such as inflammation and autoimmune disorders. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on cancer cells.

Synthesis Methods

The synthesis of 5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide involves the reaction of 2-furoic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 4-(2-furoyl)-1-piperazinyl)-2-oxoethyl ester. This intermediate is then reacted with 5-bromo-2-furoic acid to form the final product.

Scientific Research Applications

5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-bromo-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O5/c17-13-4-3-11(25-13)15(22)18-10-14(21)19-5-7-20(8-6-19)16(23)12-2-1-9-24-12/h1-4,9H,5-8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMMLBAUTPFBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CNC(=O)C2=CC=C(O2)Br)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.